molecular formula C14H10O3S2 B182943 2-Thiophenesulfonic acid, 2-naphthalenyl ester CAS No. 88022-37-1

2-Thiophenesulfonic acid, 2-naphthalenyl ester

Cat. No. B182943
CAS RN: 88022-37-1
M. Wt: 290.4 g/mol
InChI Key: OUPKQBCRZUWBQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Thiophenesulfonic acid, 2-naphthalenyl ester is a chemical compound that has been widely studied for its potential applications in scientific research. It is a derivative of naphthalene, which is a common organic compound found in many industrial and consumer products. The synthesis method of this compound is relatively simple, and it has been shown to have a range of biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 2-Thiophenesulfonic acid, 2-naphthalenyl ester is not fully understood, but it is thought to involve the inhibition of key enzymes and proteins involved in cellular processes. It has been shown to interfere with the synthesis of DNA and RNA, as well as the function of certain membrane proteins. This may explain its antibacterial and antifungal properties, as well as its potential use in the treatment of cancer.

Biochemical And Physiological Effects

2-Thiophenesulfonic acid, 2-naphthalenyl ester has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of bacterial and fungal cells, and it has been used in the development of new antibiotics and antifungal agents. It has also been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of inflammatory diseases such as arthritis.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Thiophenesulfonic acid, 2-naphthalenyl ester in lab experiments is that it is relatively easy to synthesize and purify. It is also soluble in water and other polar solvents, which makes it easy to work with in aqueous solutions. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research on 2-Thiophenesulfonic acid, 2-naphthalenyl ester. One area of interest is the development of new drugs and therapies based on its antibacterial, antifungal, and anticancer properties. Another area of interest is the study of its mechanism of action, which may lead to a better understanding of cellular processes and the development of new drugs that target specific enzymes and proteins. Additionally, further research is needed to determine the safety and efficacy of this compound in humans, which may require clinical trials and other studies.

Synthesis Methods

The synthesis of 2-Thiophenesulfonic acid, 2-naphthalenyl ester involves the reaction of naphthalene with thiophene-2-sulfonic acid in the presence of a catalyst. The resulting compound is a yellowish powder that is soluble in water and other polar solvents. This method has been used to produce large quantities of the compound for use in scientific research.

Scientific Research Applications

2-Thiophenesulfonic acid, 2-naphthalenyl ester has been studied for its potential applications in a variety of scientific fields. It has been shown to have antibacterial and antifungal properties, and it has been used in the development of new drugs and therapies for infectious diseases. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of tumor cells.

properties

CAS RN

88022-37-1

Product Name

2-Thiophenesulfonic acid, 2-naphthalenyl ester

Molecular Formula

C14H10O3S2

Molecular Weight

290.4 g/mol

IUPAC Name

naphthalen-2-yl thiophene-2-sulfonate

InChI

InChI=1S/C14H10O3S2/c15-19(16,14-6-3-9-18-14)17-13-8-7-11-4-1-2-5-12(11)10-13/h1-10H

InChI Key

OUPKQBCRZUWBQZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)OS(=O)(=O)C3=CC=CS3

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OS(=O)(=O)C3=CC=CS3

Origin of Product

United States

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